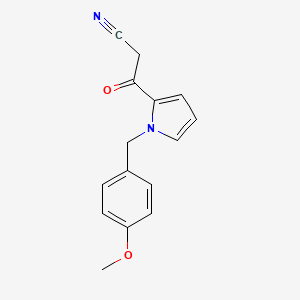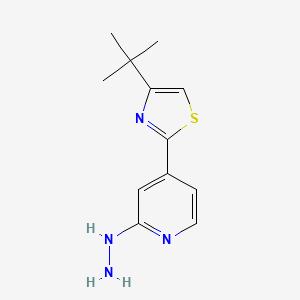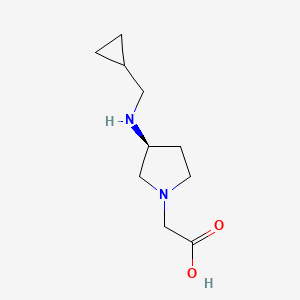
(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is a chiral compound with the molecular formula C10H18N2O2 It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via an alkylation reaction using cyclopropylmethyl halide and a suitable base.
Attachment of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid: The enantiomer of the compound, which may have different biological activity and properties.
N-(Cyclopropylmethyl)pyrrolidine: A related compound with a similar structure but lacking the acetic acid moiety.
Cyclopropylmethylamine: A simpler compound with the cyclopropylmethyl group attached to an amino group.
Uniqueness
(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its chiral nature and the presence of both a cyclopropylmethyl group and a pyrrolidine ring. This combination of structural features imparts specific chemical and biological properties that distinguish it from similar compounds.
属性
分子式 |
C10H18N2O2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
2-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)7-12-4-3-9(6-12)11-5-8-1-2-8/h8-9,11H,1-7H2,(H,13,14)/t9-/m0/s1 |
InChI 键 |
YWCKZCFJNCWTHA-VIFPVBQESA-N |
手性 SMILES |
C1CN(C[C@H]1NCC2CC2)CC(=O)O |
规范 SMILES |
C1CC1CNC2CCN(C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





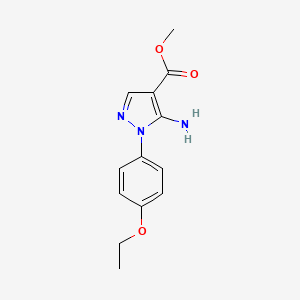
![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)



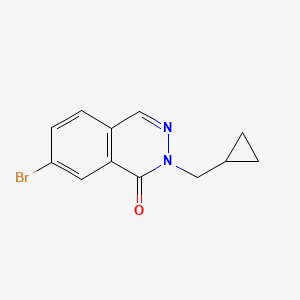
![6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11794879.png)
